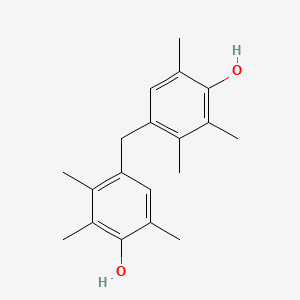![molecular formula C23H23ClN4O3 B14145192 (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione CAS No. 5662-12-4](/img/structure/B14145192.png)
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzylpiperidine moiety, a chlorophenyl group, and a hydroxypyrimidine core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzylpiperidine intermediate, followed by the introduction of the chlorophenyl group and the formation of the hydroxypyrimidine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice being critical factors.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, nitrated, or sulfonated analogs. These derivatives can have different physical and chemical properties, making them useful for specific applications.
Aplicaciones Científicas De Investigación
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzylpiperidine derivatives and hydroxypyrimidine analogs. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
5662-12-4 |
|---|---|
Fórmula molecular |
C23H23ClN4O3 |
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
5-[(1-benzylpiperidin-4-yl)iminomethyl]-1-(2-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23ClN4O3/c24-19-8-4-5-9-20(19)28-22(30)18(21(29)26-23(28)31)14-25-17-10-12-27(13-11-17)15-16-6-2-1-3-7-16/h1-9,14,17,30H,10-13,15H2,(H,26,29,31) |
Clave InChI |
GQUCRIVKSBKQOH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3Cl)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
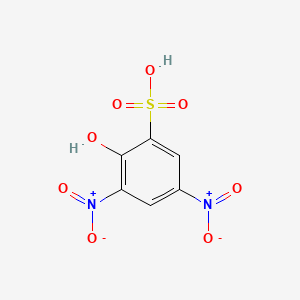
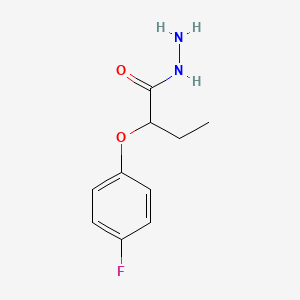

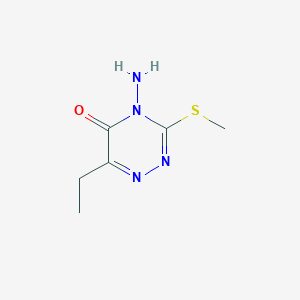
![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
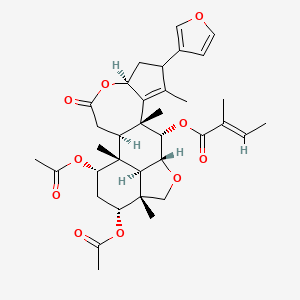
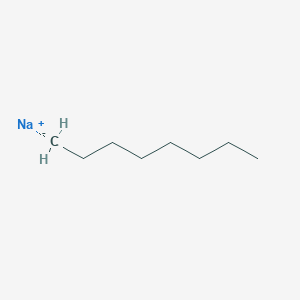
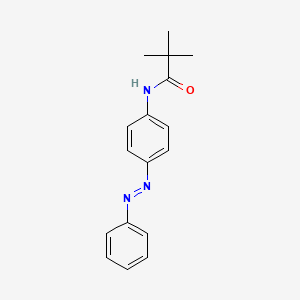
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
